E-10-Hexadecenal
CAS No.: 76298-30-7
Cat. No.: VC0013402
Molecular Formula: C16H30O
Molecular Weight: 238.41
Purity: 98%90%
* For research use only. Not for human or veterinary use.

CAS No. | 76298-30-7 |
---|---|
Molecular Formula | C16H30O |
Molecular Weight | 238.41 |
Chemical Identity and Properties
(E)-10-Hexadecenal, registered under CAS number 72698-30-7, is an organic compound with the molecular formula C₁₆H₃₀O and a molecular weight of 238.41 g/mol . The compound is also known by several synonyms including 10E-16CHO, E10-16CHO, (10E)-Hexadecenal, (E)-hexadec-10-enal, and (10E)-10-Hexadecenal . It belongs to the chemical class of fatty aldehydes, specifically within the Fatty Acyls [FA] subgroup .
Structural Characteristics
The molecular structure of (E)-10-Hexadecenal features a long carbon chain with 16 carbon atoms, containing a trans (E) double bond at the 10th position and terminated by an aldehyde functional group. This structural configuration is critical for its biological activity and specificity in insect communication systems .
Physicochemical Properties
The computed properties of (E)-10-Hexadecenal provide insight into its chemical behavior and interactions with biological systems. The following table summarizes the key physicochemical characteristics of this compound:
Property | Value |
---|---|
Molecular Weight | 238.41 g/mol |
XLogP3 | 6.1 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 13 |
Exact Mass | 238.229665576 |
Topological Polar Surface Area | 17.1 Ų |
Heavy Atom Count | 17 |
Complexity | 172 |
Defined Bond Stereocenter Count | 1 |
Covalently-Bonded Unit Count | 1 |
These properties indicate that (E)-10-Hexadecenal is a lipophilic compound (high XLogP3 value) with limited hydrogen bonding capability, characteristics that influence its environmental persistence and mode of action .
Biological Function and Significance
Pheromone Activity
(E)-10-Hexadecenal has been identified as a sex pheromone component of the yellow peach moth, Dichocrocis punctiferalis Guenee (Lepidoptera: Pyralidae) . This moth species is a significant agricultural pest that damages various fruit crops. The compound plays a critical role in the chemical communication system used by this species for mate location and reproduction .
Ecological Role
As a semiochemical, (E)-10-Hexadecenal facilitates specific communication between individuals of the same species. When released by female moths, it creates an odor plume that male moths can detect and follow to locate potential mates. This chemical signaling system is species-specific, allowing precise communication in complex environments where multiple insect species coexist .
Synthesis Methods
Wittig Reaction Pathway
One documented method for synthesizing (E)-10-Hexadecenal involves a Wittig reaction. This approach is particularly effective for establishing the specific trans (E) configuration at the C-10 position. The synthetic pathway begins with dimethyl sulfoxide sodium salt as a base, which facilitates the key transformations required to produce the final compound with the correct stereochemistry .
Patent-Protected Synthesis Route
A patent filed by the Shandong Institute of Pesticide Science describes a synthesis method for (Z,E)-10-hexadecenal compounds. The process involves several key steps:
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Reaction of ω-bromodecanol with dihydropyran under catalytic conditions to form the corresponding acetal
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Conversion of the acetal to acetal phosphonic acid dialkyl/aryl ester using trialkyl phosphite/aryl ester
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Reaction of the phosphonic acid ester with n-hexanal to generate (Z,E)-10-hexadecene-1-alcohol with E configuration
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Oxidation of the alcohol to obtain the final (E)-10-hexadecenal product
This method is reported to produce high-purity product with minimal side reactions, making it potentially valuable for commercial production .
Applications in Pest Management
Mating Disruption Strategies
(E)-10-Hexadecenal has significant applications in sustainable agricultural pest management through pheromone-based strategies. By deploying synthetic pheromones in crop areas, male insects are confused and unable to locate females, thereby disrupting the mating process and reducing pest populations without chemical insecticides .
Monitoring and Detection
The compound is used in trapping systems for monitoring yellow peach moth populations. These monitoring tools help farmers determine the presence and density of pest populations, enabling timely and targeted interventions. The specificity of pheromone attraction helps ensure that only target species are monitored.
Classification Element | Designation |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P403+P233-P405-P501 |
These classifications indicate that the compound may cause acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate safety measures must be implemented when handling this compound in laboratory or field settings.
Research Developments
Recent research has expanded our understanding of (E)-10-Hexadecenal's role in insect communication and its potential applications. Studies have demonstrated significant efficacy in reducing pest populations through pheromone-based management strategies. The specificity of pheromone attraction minimizes impacts on non-target species, making this approach environmentally favorable compared to broad-spectrum insecticides.
Binding Mechanisms
Research into the molecular mechanisms of pheromone reception has shown that (E)-10-Hexadecenal interacts with specific pheromone-binding proteins (PBPs) in the antennae of male moths. This binding triggers a cascade of neural signals that ultimately guide the insect's behavior toward the pheromone source.
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